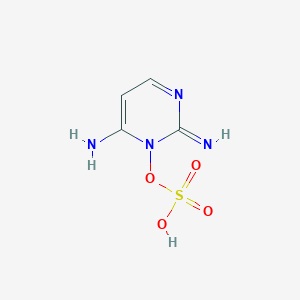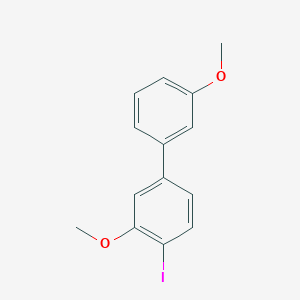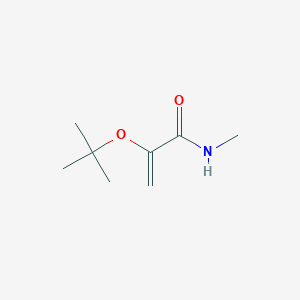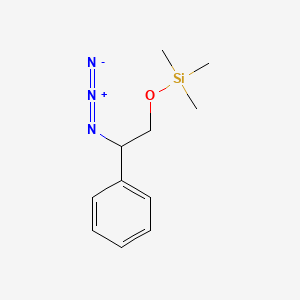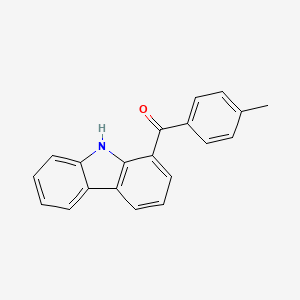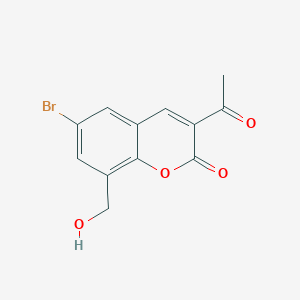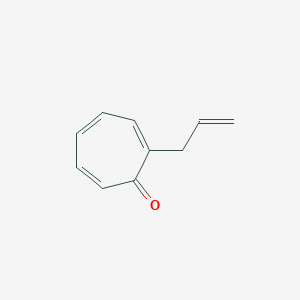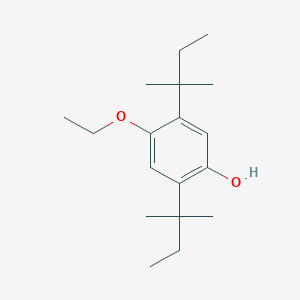
4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an ethoxy group and two 2-methylbutan-2-yl groups attached to a phenol ring, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol typically involves Friedel-Crafts alkylation reactions. In this process, an aromatic compound (such as phenol) reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation using specialized reactors that ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies may explore its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Research may investigate its potential therapeutic effects or use as a drug intermediate.
Industry: It can be used in the production of polymers, resins, and other materials that require specific chemical properties
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and alkyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Bis(2-methylbutan-2-yl)phenol
- 4-(2-Methylbutan-2-yl)phenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Uniqueness
4-Ethoxy-2,5-bis(2-methylbutan-2-yl)phenol is unique due to the presence of both ethoxy and 2-methylbutan-2-yl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
110025-90-6 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
4-ethoxy-2,5-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C18H30O2/c1-8-17(4,5)13-12-16(20-10-3)14(11-15(13)19)18(6,7)9-2/h11-12,19H,8-10H2,1-7H3 |
Clé InChI |
QNFWCOMRCPBUPJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1OCC)C(C)(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


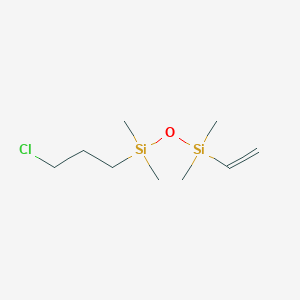

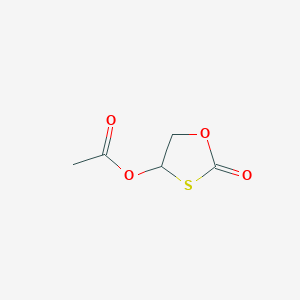
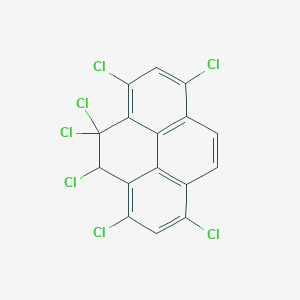
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

